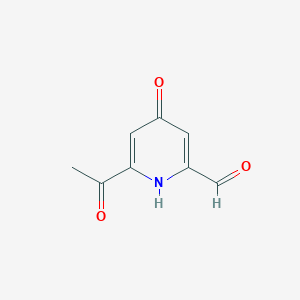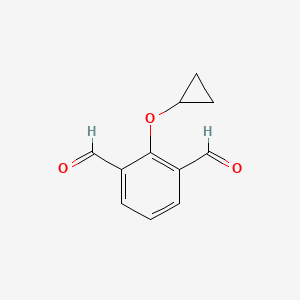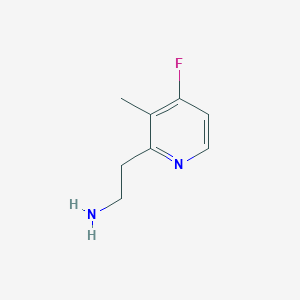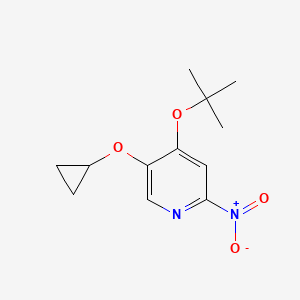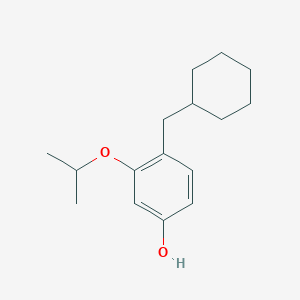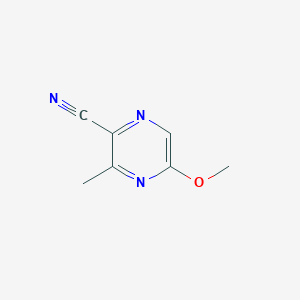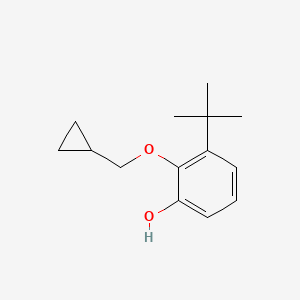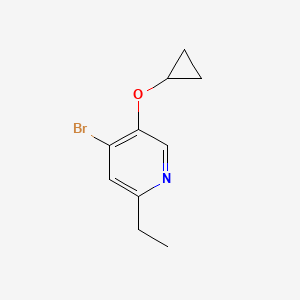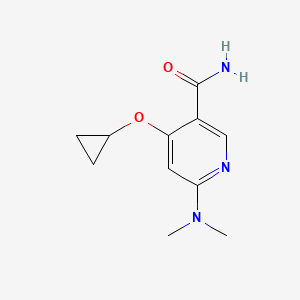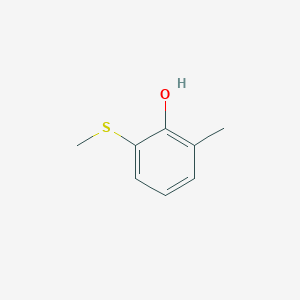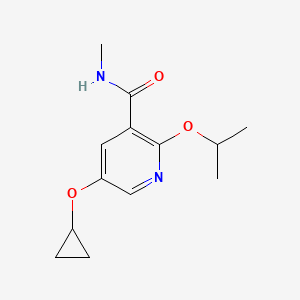
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include a cyclopropoxy group and an isopropoxy group attached to a nicotinamide core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The cyclopropoxy and isopropoxy groups are then introduced through specific reactions. Common reagents used in these synthetic routes include cyclopropyl bromide and isopropyl alcohol, which react under controlled conditions to form the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used in any approved medications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropoxy-2-isopropyl-N,N-dimethylnicotinamide: Similar in structure but with different substituents on the nicotinamide core.
5-Cyclopropoxy-2-isopropyl-N-methylnicotinamide: A closely related compound with slight variations in its molecular structure.
Uniqueness
5-Cyclopropoxy-2-isopropoxy-N-methylnicotinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methyl-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-13-11(12(16)14-3)6-10(7-15-13)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
PFLVSGWQZNMPHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


